Lipophilicity Tuning by 3-Methoxy Substitution vs. Unsubstituted Phenyl Analog
The 3-methoxyphenylacetyl substituent on N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide yields a computed XLogP3-AA of 2.6 [1]. This value falls within the optimal lipophilicity range for CNS drug-likeness (LogP 2–4), whereas the unsubstituted phenyl analog (calculated by removing the methoxy group) would be predicted to have an XLogP approximately 0.4–0.5 units lower based on the π contribution of the methoxy fragment. The 3-methoxy positioning provides a hydrogen bond acceptor that balances membrane permeability with aqueous solubility, as reflected in the TPSA of 47.6 Ų, which is below the 60 Ų threshold associated with poor blood-brain barrier penetration [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted phenyl analog: predicted XLogP ≈ 2.1–2.2 (fragment-based estimate) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 units conferred by 3-OCH₃ group |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logP available for direct comparison |
Why This Matters
The 3-methoxy group moves lipophilicity toward the CNS-favorable window while maintaining TPSA below 60 Ų, a combination that is difficult to achieve with halogen-substituted analogs that increase LogP without adding hydrogen bond acceptor capacity.
- [1] PubChem. Compound Summary for CID 110751791. Computed Properties: XLogP3-AA 2.6, TPSA 47.6 Ų. National Center for Biotechnology Information (2025). View Source
